Cas no 64932-50-9 (4-chloro-1H-Indole-2-carboxylic acid hydrazide)

4-chloro-1H-Indole-2-carboxylic acid hydrazide structure
64932-50-9 structure
Product Name:4-chloro-1H-Indole-2-carboxylic acid hydrazide
CAS No:64932-50-9
MF:C9H8ClN3O
MW:209.632320404053
MDL:MFCD09839312
CID:1115413
PubChem ID:12356855
Update Time:2025-04-24

4-chloro-1H-Indole-2-carboxylic acid hydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1H-Indole-2-carboxylic acid hydrazide
    • 4-chloro-1H-indole-2-carbohydrazide
    • 4-CHLOROINDOLE-2-CARBOHYDRAZIDE
    • 64932-50-9
    • AKOS015850128
    • MDL: MFCD09839312
    • Inchi: 1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
    • InChI Key: ZDDHOJFMLAWOJG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C=C(C(NN)=O)N2

Computed Properties

  • Exact Mass: 209.0355896g/mol
  • Monoisotopic Mass: 209.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.9Ų

4-chloro-1H-Indole-2-carboxylic acid hydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
024858-250mg
4-Chloroindole-2-carbohydrazide
64932-50-9
250mg
$218.00 2023-09-09

Additional information on 4-chloro-1H-Indole-2-carboxylic acid hydrazide

Professional Introduction to 4-chloro-1H-indole-2-carboxylic acid hydrazide (CAS No. 64932-50-9)

4-chloro-1H-indole-2-carboxylic acid hydrazide, with the chemical formula C9H7N3O2Cl and CAS number 64932-50-9, is a significant intermediate in pharmaceutical and chemical synthesis. This compound belongs to the indole derivatives family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of both a chloro substituent and a hydrazide functional group makes it a versatile building block for the development of novel therapeutic agents.

The hydrazide moiety in 4-chloro-1H-indole-2-carboxylic acid hydrazide is particularly noteworthy, as it serves as a reactive site for further chemical modifications. This feature has been exploited in various synthetic pathways, enabling the construction of more complex structures with tailored biological properties. For instance, hydrazides are commonly employed in the formation of Schiff bases, which have shown promise in antimicrobial, anti-inflammatory, and anticancer applications.

In recent years, 4-chloro-1H-indole-2-carboxylic acid hydrazide has garnered attention in the field of drug discovery due to its potential as a precursor for bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and pharmacologically active compounds. Researchers have leveraged this scaffold to develop drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

One of the most compelling aspects of 4-chloro-1H-indole-2-carboxylic acid hydrazide is its role in the synthesis of indole-based inhibitors. These inhibitors have been investigated for their ability to modulate enzyme activity and receptor binding. For example, indole derivatives have been shown to interact with targets such as kinases, proteases, and transcription factors, which are critical in cellular signaling pathways. The chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug design.

The hydrazide group also allows for unique interactions with biological targets. Hydrazides can form covalent bonds with biomolecules, leading to the development of probes and inhibitors that exhibit high specificity. This property has been utilized in the design of targeted therapies where covalent inhibition is desired to achieve prolonged drug action. Additionally, the reactivity of hydrazides with aldehydes and ketones enables the construction of Schiff bases, which have been reported to possess significant pharmacological effects.

Recent studies have highlighted the potential of 4-chloro-1H-indole-2-carboxylic acid hydrazide in addressing emerging therapeutic challenges. For instance, researchers have explored its derivatives as candidates for antiviral agents. The indole core is known to interfere with viral replication mechanisms by inhibiting key enzymes or disrupting protein-protein interactions. The structural flexibility offered by this scaffold allows for the optimization of drug-like properties such as solubility, bioavailability, and metabolic stability.

The versatility of 4-chloro-1H-indole-2-carboxylic acid hydrazide extends beyond its applications in small-molecule drug discovery. It has also been utilized in material science and agrochemical research. The indole derivative serves as a precursor for polymers and coatings that exhibit enhanced durability and functionality. In agrochemistry, modified indole compounds have been investigated for their role as plant growth regulators or pest repellents.

In terms of synthetic methodologies, 4-chloro-1H-indole-2-carboxylic acid hydrazide can be synthesized through multiple routes depending on the desired purity and scale of production. Common approaches include condensation reactions between chlorinated indoles and hydrazine hydrate under controlled conditions. Advances in catalytic systems have improved the efficiency of these reactions, reducing byproduct formation and enhancing yield.

The safety profile of 4-chloro-1H-indole-2-carboxylic acid hydrazide is another critical consideration in its application. While it does not pose significant acute toxicity risks under standard handling conditions, appropriate precautions must be taken to prevent exposure via inhalation or skin contact. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers.

The future prospects for 4-chloro-1H-indole-2-carboxylic acid hydrazide are promising, driven by ongoing research efforts aimed at expanding its utility across multiple domains. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with enhanced therapeutic potential. Furthermore, collaborations between academia and industry will likely foster novel applications that leverage this versatile intermediate.

In conclusion,4-chloro-1H-indole-2-carboxylic acid hydrazide (CAS No. 64932-50-9) represents a valuable asset in synthetic chemistry and drug development. Its unique structural features enable diverse functionalization strategies, making it indispensable for researchers seeking to create innovative therapeutics and materials. As scientific understanding advances,this compound will undoubtedly continue to play a pivotal role in addressing global health challenges through cutting-edge chemical innovation.

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